molecular formula C19H24N4O B5950514 (1-aminocyclopropyl)-[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone

(1-aminocyclopropyl)-[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone

Cat. No.: B5950514
M. Wt: 324.4 g/mol
InChI Key: QQSGWHHXXMOPDA-UHFFFAOYSA-N
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Description

(1-aminocyclopropyl)-[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines an aminocyclopropyl group with a benzyl-substituted pyrazolyl-piperidine moiety, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-aminocyclopropyl)-[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the aminocyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using diazo compounds under catalytic conditions.

    Synthesis of the pyrazole ring: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone.

    Formation of the piperidine ring: The piperidine ring can be constructed through a cyclization reaction involving a suitable diamine and a carbonyl compound.

    Coupling of the benzyl group: The benzyl group can be introduced through a nucleophilic substitution reaction.

    Final assembly: The final step involves coupling the aminocyclopropyl group with the benzyl-substituted pyrazolyl-piperidine moiety using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-aminocyclopropyl)-[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Sodium hydride (NaH) in an aprotic solvent for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1-aminocyclopropyl)-[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: Another antimicrobial agent with a similar structure.

Uniqueness

(1-aminocyclopropyl)-[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone is unique due to its combination of an aminocyclopropyl group with a benzyl-substituted pyrazolyl-piperidine moiety, which is not commonly found in other compounds. This unique structure may confer specific properties and activities that are not present in similar compounds.

Properties

IUPAC Name

(1-aminocyclopropyl)-[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c20-19(8-9-19)18(24)23-10-4-7-15(13-23)17-16(12-21-22-17)11-14-5-2-1-3-6-14/h1-3,5-6,12,15H,4,7-11,13,20H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSGWHHXXMOPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2(CC2)N)C3=C(C=NN3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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